molecular formula C10H24N4O2 B132862 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine CAS No. 155021-55-9

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine

Cat. No.: B132862
CAS No.: 155021-55-9
M. Wt: 232.32 g/mol
InChI Key: FCIGUPDFRXUJSZ-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine is an organic compound characterized by the presence of both amino and nitro functional groups

Mechanism of Action

Target of Action

Similar compounds such as (3-aminopropyl)triethoxysilane (aptes) are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica and titania .

Mode of Action

Based on its structural similarity to aptes, it may interact with its targets through covalent bonding, leading to the functionalization of surfaces with alkoxysilane molecules .

Biochemical Pathways

Related compounds such as aptes are involved in the process of silanization, which can affect various biochemical pathways .

Pharmacokinetics

Similar compounds like ciraparantag have been studied, and it was found that ciraparantag reaches maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . It is primarily hydrolyzed by serum peptidases into two metabolites, neither of which has substantial activity . Ciraparantag and its metabolites are recovered almost entirely in the urine .

Result of Action

Aptes-functionalized surfaces have been shown to be non-toxic to embryonic rat cardiomyocytes in vitro .

Action Environment

The action, efficacy, and stability of 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine can be influenced by various environmental factors. For instance, APTES is a toxic compound with an MSDS health hazard score of 3. APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine typically involves multi-step organic reactions. One common method includes the nitration of heptane derivatives followed by the introduction of amino groups through reductive amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in a diamine compound.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Aminopropyl)-4-nitroheptane-1,7-diamine
  • 4-(3-Aminopropyl)-4-nitrohexane-1,6-diamine
  • 4-(3-Aminopropyl)-4-nitrooctane-1,8-diamine

Uniqueness

4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine is unique due to its specific chain length and the positioning of functional groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

4-(3-aminopropyl)-4-nitroheptane-1,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N4O2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIGUPDFRXUJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCCN)(CCCN)[N+](=O)[O-])CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596131
Record name 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155021-55-9
Record name 4-(3-Aminopropyl)-4-nitroheptane-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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